(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Overview
Description
(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a phenylsulfonyl group, and a pyridin-4-ylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine. The final step involves the formation of the pyridin-4-ylmethylene substituent through a condensation reaction with pyridine-4-carbaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyridin-4-ylmethylene group to a corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(phenylsulfonyl)-N1-(pyridin-3-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine: Similar structure but with a different position of the pyridine substituent.
(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine: Another isomer with the pyridine substituent in a different position.
Uniqueness
The uniqueness of (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The position of the pyridin-4-ylmethylene group, in particular, can influence its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c23-21-20(31(29,30)16-6-2-1-3-7-16)19-22(27-18-9-5-4-8-17(18)26-19)28(21)25-14-15-10-12-24-13-11-15/h1-14H,23H2/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBTCDJMJLSMU-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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